molecular formula C11H9FN2O B8609077 2-Fluoro-4-(pyridin-2-ylamino)phenol

2-Fluoro-4-(pyridin-2-ylamino)phenol

Cat. No.: B8609077
M. Wt: 204.20 g/mol
InChI Key: ULGYLXPEERZFMG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyridin-2-ylamino)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the 2-position and a pyridin-2-ylamino group at the 4-position. Such compounds are often explored in medicinal chemistry due to fluorine's role in enhancing metabolic stability and bioavailability .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-fluoro-4-(pyridin-2-ylamino)phenol

InChI

InChI=1S/C11H9FN2O/c12-9-7-8(4-5-10(9)15)14-11-3-1-2-6-13-11/h1-7,15H,(H,13,14)

InChI Key

ULGYLXPEERZFMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=C(C=C2)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share structural motifs with 2-Fluoro-4-(pyridin-2-ylamino)phenol but differ in substituents, leading to distinct physicochemical and biological properties:

(a) 4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol (CAS 1537676-83-7)
  • Structure: A methylene-linked pyridin-2-ylmethylamino group replaces the direct pyridin-2-ylamino substitution in the target compound.
(b) Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-fluoro (CAS 851596-92-4)
  • Structure : A pyrimidine ring with a 4-methylphenyl substituent replaces the pyridine ring.
  • Implications : The pyrimidine moiety introduces additional hydrogen-bonding sites, which could enhance interactions with biological targets like enzymes or receptors .
(c) 2-Fluoro-5-(4-fluorophenyl)pyridine
  • Structure : A simpler pyridine derivative with fluorine and 4-fluorophenyl substituents.
(d) 2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol (CAS 1122660-29-0)
  • Structure : Incorporates a thienyl group linked to a 3-hydroxyphenyl substituent.
  • Implications : The thiophene ring may enhance aromatic stacking interactions, while the hydroxyl group adds polarity, affecting solubility .

Physicochemical Properties

A comparison of key physical properties is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (Representative example from ) Not provided C₂₄H₁₈ClN₃ 407.87 268–287 67–81
4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol 1537676-83-7 C₁₃H₁₂FN₃O 257.25 Not reported Not reported
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-fluoro 851596-92-4 C₁₇H₁₄FN₃O 311.31 Not reported Not reported
2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol 1122660-29-0 C₁₆H₁₁FO₂S 286.33 Not reported Not reported

Key Observations :

  • The chloro-substituted pyridine derivative () exhibits higher molecular weight and melting points (268–287°C), likely due to increased rigidity and halogen-mediated intermolecular interactions.
  • Fluorine substitution consistently lowers solubility in non-polar solvents but enhances metabolic stability across all compounds .

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